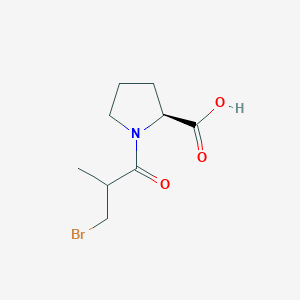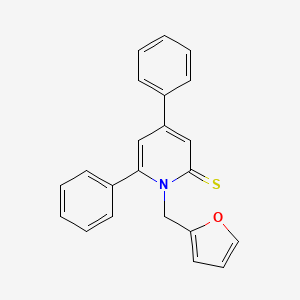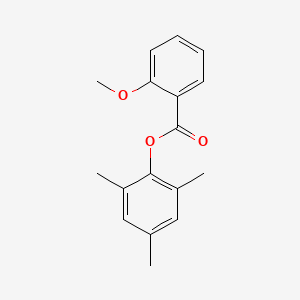![molecular formula C16H20O B14437105 {[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene CAS No. 80336-24-9](/img/structure/B14437105.png)
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is an organic compound characterized by a cyclohexene ring substituted with dimethyl groups and a methoxy group linked to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Substitution with Dimethyl Groups:
Attachment of the Methoxy Group: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.
Linking to the Benzene Ring: The final step involves the formation of a methylene bridge connecting the cyclohexene ring to the benzene ring, which can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
化学反応の分析
Types of Reactions
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or functionalized derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
作用機序
The mechanism by which {[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
類似化合物との比較
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.
Methoxybenzene Derivatives: Compounds with a methoxy group attached to a benzene ring, such as anisole.
Dimethylcyclohexene Derivatives: Compounds with dimethyl groups on a cyclohexene ring, such as 3,4-dimethylcyclohexene.
Uniqueness
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is unique due to its specific combination of structural features, which may confer distinct chemical and physical properties
特性
CAS番号 |
80336-24-9 |
|---|---|
分子式 |
C16H20O |
分子量 |
228.33 g/mol |
IUPAC名 |
(3,4-dimethylcyclohex-3-en-1-ylidene)methoxymethylbenzene |
InChI |
InChI=1S/C16H20O/c1-13-8-9-16(10-14(13)2)12-17-11-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
InChIキー |
QSFCVIGWYSQHCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(=COCC2=CC=CC=C2)CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
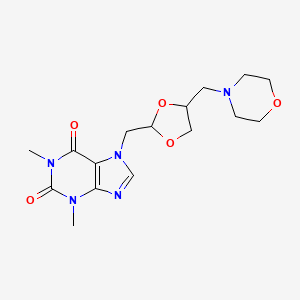
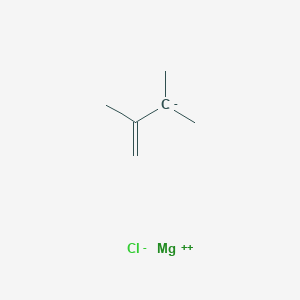
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)
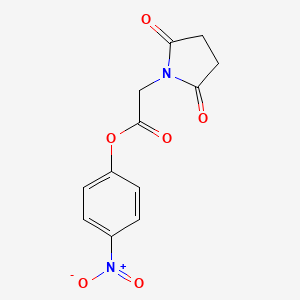
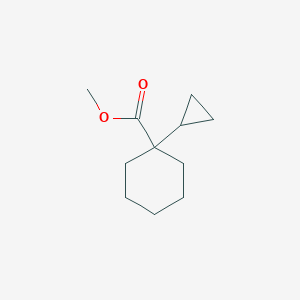
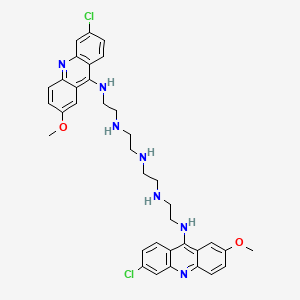
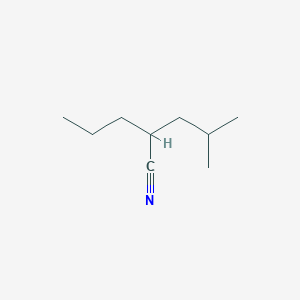
![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
